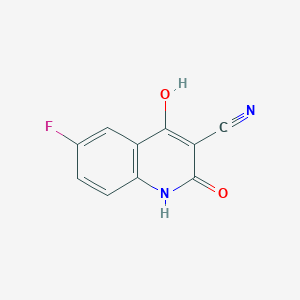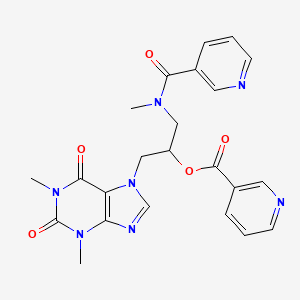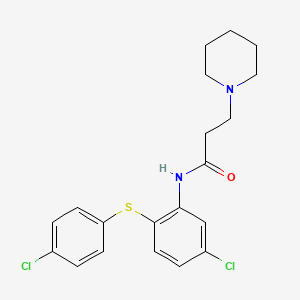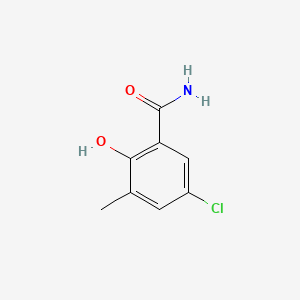![molecular formula C11H18O2Si B13943039 8-Trimethylsilyloxybicyclo[4.2.0]oct-3-en-7-one CAS No. 54725-72-3](/img/structure/B13943039.png)
8-Trimethylsilyloxybicyclo[4.2.0]oct-3-en-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Trimethylsilyloxybicyclo[4.2.0]oct-3-en-7-one typically involves the reaction of bicyclo[4.2.0]oct-3-en-7-one with trimethylsilyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
8-Trimethylsilyloxybicyclo[4.2.0]oct-3-en-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trimethylsilyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
8-Trimethylsilyloxybicyclo[4.2.0]oct-3-en-7-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 8-Trimethylsilyloxybicyclo[4.2.0]oct-3-en-7-one involves its interaction with specific molecular targets and pathways. The trimethylsilyloxy group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The bicyclic structure provides a rigid framework that can influence the compound’s binding affinity and selectivity for target molecules.
Comparaison Avec Des Composés Similaires
8-Trimethylsilyloxybicyclo[4.2.0]oct-3-en-7-one can be compared with other similar compounds, such as:
Bicyclo[4.2.0]oct-3-en-7-one: Lacks the trimethylsilyloxy group, resulting in different chemical properties and reactivity.
Trimethylsilyloxycyclohexene: A simpler structure with different steric and electronic effects.
Trimethylsilyloxybicyclo[2.2.1]hept-5-en-2-one: Another bicyclic compound with a different ring system and reactivity.
The uniqueness of 8-Trimethylsilyloxybicyclo[42
Propriétés
Numéro CAS |
54725-72-3 |
|---|---|
Formule moléculaire |
C11H18O2Si |
Poids moléculaire |
210.34 g/mol |
Nom IUPAC |
8-trimethylsilyloxybicyclo[4.2.0]oct-3-en-7-one |
InChI |
InChI=1S/C11H18O2Si/c1-14(2,3)13-11-9-7-5-4-6-8(9)10(11)12/h4-5,8-9,11H,6-7H2,1-3H3 |
Clé InChI |
NQICWKFPZKPMQS-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC1C2CC=CCC2C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3',5'-Di-O-acetyl-5-[(1E)-2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl]-2'-deoxyuridine](/img/structure/B13942964.png)







![8-Chloro-2,3-dihydropyrrolo[1,2-d][1,2,4]triazine-1,4-dione](/img/structure/B13943022.png)




